molecular formula C16H12ClN3O4 B2686629 N-(2-chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide CAS No. 1286728-88-8

N-(2-chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2686629
CAS No.: 1286728-88-8
M. Wt: 345.74
InChI Key: KBDFEKKLNNJDSI-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3O4 and its molecular weight is 345.74. The purity is usually 95%.
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Biological Activity

N-(2-chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H12ClN3O4C_{16}H_{12}ClN_{3}O_{4}, with a molecular weight of 345.73 g/mol. The compound features a complex structure that includes an oxazole ring, furan moiety, and a chlorobenzyl group, which are significant for its biological interactions.

PropertyValue
Common NameThis compound
CAS Number1286728-88-8
Molecular FormulaC16H12ClN3O4
Molecular Weight345.73 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the oxazole ring followed by the introduction of the furan-2-carboxamido group and chlorobenzyl moiety. The optimization of synthetic routes is crucial for achieving high yield and purity, often utilizing advanced techniques such as chromatography and crystallization.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxazole and furan rings have shown potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Similar Oxazole DerivativeS. aureus0.012 μg/mL
Other Thiazole DerivativesStreptococcus pneumoniae0.040–3.4 μM

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor, particularly against DNA gyrase, an essential enzyme for bacterial DNA replication . The compound's interaction with this target could lead to effective antibacterial therapies.

Case Study: DNA Gyrase Inhibition

A study assessed the inhibition of DNA gyrase by various oxazole derivatives, revealing that specific structural features significantly enhance binding affinity and inhibitory potency. The findings suggest that modifications to the chlorobenzyl group could optimize activity against resistant bacterial strains.

The mechanism by which this compound exerts its biological effects may involve:

  • Binding to Enzymes : The compound likely binds to active sites on enzymes like DNA gyrase or topoisomerase IV, altering their function.
  • Inducing Structural Changes : Interaction with target proteins may induce conformational changes that inhibit enzymatic activity.
  • Disruption of Bacterial Cell Functions : By inhibiting critical enzymes, the compound can disrupt bacterial cell replication and survival.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c17-11-5-2-1-4-10(11)8-18-14(21)12-9-24-16(19-12)20-15(22)13-6-3-7-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDFEKKLNNJDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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